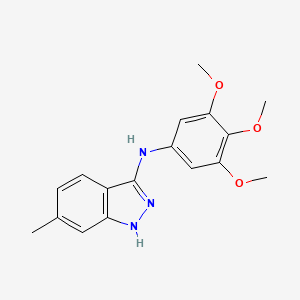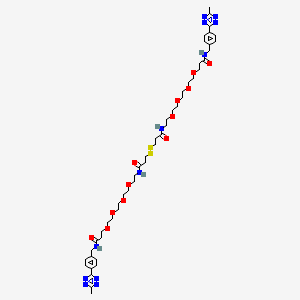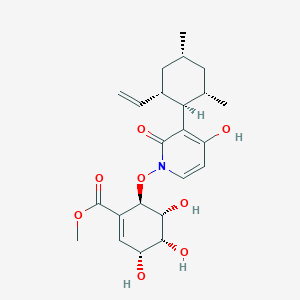
Tubulin inhibitor 26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulin inhibitor 26 is a compound that targets the tubulin-microtubule system, which is crucial for cell division and intracellular transport. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a potent agent in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tubulin inhibitor 26 involves ligand-based pharmacophore modeling to identify chemical features responsible for inhibiting tubulin polymerization.
Industrial Production Methods: Industrial production of tubulin inhibitors typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as molecular docking studies, biological evaluation in vitro, and validation of pharmacophore models .
化学反応の分析
Types of Reactions: Tubulin inhibitor 26 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
Tubulin inhibitor 26 has a wide range of scientific research applications, including:
Chemistry: Used in the study of microtubule dynamics and the development of new chemotherapeutic agents.
Biology: Used to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Used as a potential treatment for various cancers by inhibiting cell division and inducing apoptosis.
Industry: Used in the development of nanoparticle drug delivery systems to improve the solubility and efficacy of chemotherapeutic agents
作用機序
Tubulin inhibitor 26 exerts its effects by binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells .
類似化合物との比較
Colchicine: Binds to the colchicine site on tubulin and inhibits microtubule polymerization.
Taxanes (e.g., paclitaxel): Bind to polymerized microtubules and promote tubulin stabilization.
Vinca Alkaloids (e.g., vinblastine): Promote depolymerization of microtubules.
Uniqueness of Tubulin Inhibitor 26: this compound is unique in its ability to bind to a novel tubulin site, disrupt microtubule networks, and induce cell death. This compound acts as a molecular plug that sterically inhibits the conformational switch in the α-tubulin subunit, making it a promising candidate for innovative antitubulin drug discovery .
特性
分子式 |
C17H19N3O3 |
|---|---|
分子量 |
313.35 g/mol |
IUPAC名 |
6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
InChIキー |
WXYDIUWYBVAKRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)











